N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine
Description
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple heteroatoms, including nitrogen and oxygen, which contribute to its reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-2-5-14-18-12(19-21-14)9-16-11-8-17-20(10-11)13-6-3-4-7-15-13/h3-4,6-8,10,16H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDYRBGCVRCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CNC2=CN(N=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxamides, share some structural features and biological activities.
Pyrazole Derivatives:
Uniqueness
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpyrazol-4-amine is unique due to its combination of the oxadiazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
